molecular formula C10H13FN2O B2895250 3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199302-38-8

3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2895250
CAS No.: 2199302-38-8
M. Wt: 196.225
InChI Key: PLEYNTXFCHLFOE-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a 1-methylpyrrolidin-3-yloxy group at the 2-position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 20°C .

Industrial Production Methods

Industrial production of this compound may involve automated synthesis techniques, particularly for the preparation of radiolabeled derivatives for use in positron emission tomography (PET) imaging . These methods ensure high yield and purity of the final product, which is essential for its application in medical imaging.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophilic reagents like sodium azide or electrophilic reagents like bromine; reactions often carried out in polar solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives. Substitution reactions can result in various substituted pyridines or pyrrolidines, depending on the nature of the substituent introduced.

Scientific Research Applications

3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Utilized in the development of radiolabeled tracers for PET imaging, aiding in the diagnosis and monitoring of diseases.

    Industry: Employed in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents, used in similar applications.

    Polyfunctionalized 3-fluoropyrroles: Compounds with multiple functional groups, offering diverse biological and chemical properties.

Uniqueness

3-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the 1-methylpyrrolidin-3-yloxy group enhances its stability, reactivity, and potential for interaction with biological targets.

Properties

IUPAC Name

3-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-13-6-4-8(7-13)14-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEYNTXFCHLFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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